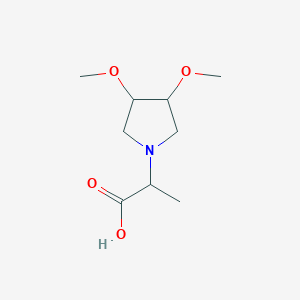

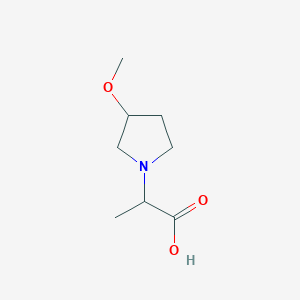

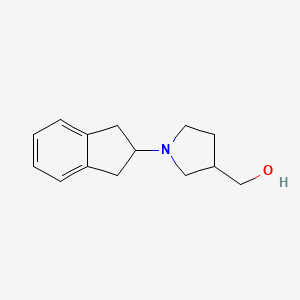

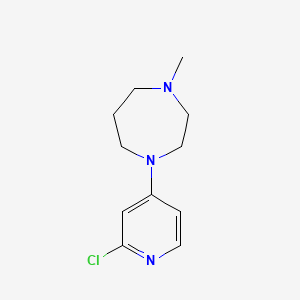

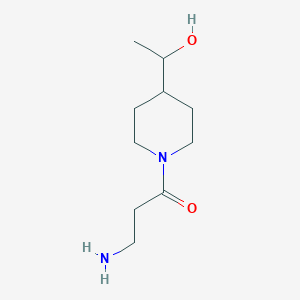

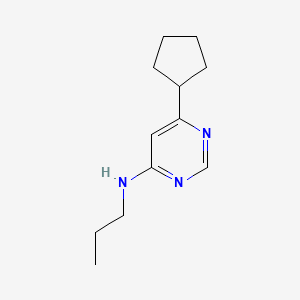

6-cyclopentyl-N-propylpyrimidin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines, such as ‘6-cyclopentyl-N-propylpyrimidin-4-amine’, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Chemical Reactions Analysis

While specific chemical reactions involving ‘this compound’ are not detailed in the search results, it’s important to note that the study and understanding of chemical reactions are crucial in the field of chemistry . Tools like InsightMR enable online monitoring of (bio)chemical reactions in real-time under real process conditions .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Synthetic Routes and Reactivity : Studies focus on the synthesis and reactivity of pyrimidine derivatives, highlighting methods for introducing various substituents into the pyrimidine ring. For example, the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives through reactions involving amino and alkylamino groups showcases the versatility of pyrimidine chemistry in generating diverse molecular structures (Komkov et al., 2021).

Structural Analysis

- Crystallography and Molecular Structure : Crystallographic studies provide detailed insights into the molecular structures of pyrimidine derivatives, elucidating the spatial arrangement of atoms and the impact of substitutions on molecular conformation. This knowledge is crucial for understanding the physical and chemical properties of these compounds (Jeon et al., 2015).

Safety and Hazards

While specific safety and hazard information for ‘6-cyclopentyl-N-propylpyrimidin-4-amine’ is not available in the search results, it’s important to recognize and control workplace chemical hazards . The NIOSH Pocket Guide to Chemical Hazards (NPG) provides key data for chemicals found in workplaces .

Direcciones Futuras

The future of synthetic chemistry, including the synthesis of compounds like ‘6-cyclopentyl-N-propylpyrimidin-4-amine’, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . The integration of synthetic chemistry with various multidisciplinary fields is anticipated, along with the development of new substances, new materials, and new devices .

Propiedades

IUPAC Name |

6-cyclopentyl-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-7-13-12-8-11(14-9-15-12)10-5-3-4-6-10/h8-10H,2-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSRKRWUULEDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=NC(=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.